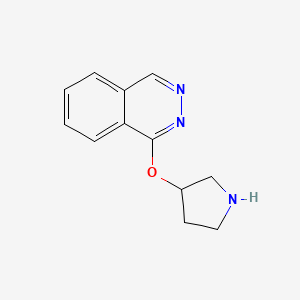

1-(Pyrrolidin-3-yloxy)phthalazine

Description

Properties

CAS No. |

1249499-49-7 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-pyrrolidin-3-yloxyphthalazine |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-9(3-1)7-14-15-12(11)16-10-5-6-13-8-10/h1-4,7,10,13H,5-6,8H2 |

InChI Key |

HNMQLFNMFTUERM-UHFFFAOYSA-N |

SMILES |

C1CNCC1OC2=NN=CC3=CC=CC=C32 |

Canonical SMILES |

C1CNCC1OC2=NN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Pyrrolidin 3 Yloxy Phthalazine Derivatives

Impact of Structural Modifications on the Phthalazine (B143731) Moiety

The phthalazine core serves as a crucial anchor for molecular interactions with biological targets. Modifications to this bicyclic heteroaromatic system, both at the point of attachment for the pyrrolidinoxy group and at its periphery, have profound effects on the compound's pharmacological profile.

Influence of Substitutions at the C1 Position (Pyrrolidin-3-yloxy Attachment)

The nature of the substituent at the C1 position of the phthalazine ring is a primary determinant of a compound's mechanism of action and efficacy. The 1-(pyrrolidin-3-yloxy) linkage, an ether bond, provides a specific spatial orientation and electronic environment compared to other possible linkers like amino or alkyl groups.

In related heterocyclic kinase inhibitors, the choice between an oxy-linkage and an amino-linkage at this critical position can significantly alter binding affinity and selectivity. For instance, in studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to phthalazines, replacing an amino-linker with an oxy-linker was a key step in optimizing activity against targets like FLT3 and VEGFR2. nih.gov This suggests that the oxygen atom in the 1-(pyrrolidin-3-yloxy)phthalazine scaffold likely plays a key role, potentially acting as a hydrogen bond acceptor in interactions with receptor active sites.

Furthermore, converting the phthalazine to a phthalazinone, where a carbonyl group is introduced at C1, creates a pharmacophore that is central to the activity of numerous Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov This phthalazinone core acts as a mimic of the nicotinamide (B372718) moiety of NAD+, enabling it to bind effectively to the PARP active site. The pyrrolidin-3-yloxy group at C1 would thus be replaced by a more complex side chain, but the principle highlights the critical role of the C1 substituent in defining the compound's biological target and potency.

Role of Peripheral Substituents on the Phthalazine Ring (e.g., C4, C6, C7)

Peripheral substituents on the benzofused portion of the phthalazine ring are instrumental in fine-tuning the molecule's properties. These modifications can influence solubility, metabolic stability, and binding affinity through steric and electronic effects.

C4 Position: In many phthalazinone-based inhibitors, the C4 position is often substituted with a phenyl group or other aromatic rings. These substituents can engage in crucial π-π stacking interactions within the target protein's binding pocket. For example, in the development of PARP inhibitors, modifications to a C4-phenyl group are a common strategy to enhance potency. researchgate.net

C5, C6, and C7 Positions: Modifications at the C5, C6, and C7 positions of the phthalazine ring have been shown to modulate biological activity significantly. A study on phthalazinone-based protein degraders revealed that the electronic properties and position of substituents on the benzene (B151609) ring were critical for efficacy. acs.org For example, introducing an amino group at the 5-position (MGD-4) enhanced antiproliferative effects, while a nitro group at the same position (MGD-6) reduced the effect. acs.org Moving the amino group to the 6-position (MGD-5) resulted in slightly diminished activity compared to the 5-amino derivative. acs.org Furthermore, adding a fluorine atom at the 7-position (MGD-9) led to a decrease in antiproliferative effect, illustrating the high sensitivity of the scaffold to peripheral modifications. acs.org

The following table summarizes the observed effects of substitutions on the phthalazinone ring from a study on protein degraders, providing insight into how similar modifications might affect this compound derivatives. acs.org

| Position | Substituent | Observed Effect on Activity |

| 5 | -NH₂ | Enhanced |

| 5 | -NO₂ | Reduced |

| 6 | -NH₂ | Slightly Diminished (vs. 5-NH₂) |

| 7 | -F | Decreased |

Analysis of Pyrrolidine (B122466) Ring Substitutions and Stereochemical Contributions

The pyrrolidine ring is not merely a passive linker; its substituents and stereochemistry are vital for orienting the molecule correctly within a biological target and for establishing additional, affinity-enhancing interactions.

Effects of N-Substitutions on Biological Activity

The nitrogen atom of the pyrrolidine ring offers a convenient point for chemical modification. The nature of the substituent on this nitrogen can drastically alter a compound's physicochemical properties and biological activity.

In a series of benzimidazole (B57391) carboxamide PARP inhibitors featuring a pyrrolidine moiety, the side chain attached to the pyrrolidine nitrogen was found to insert into a hydrophobic pocket in the active site of PARP-1. nih.gov This indicates that the N-substituent is crucial for achieving high potency. Similarly, in the development of phthalazinone-based degraders, modifying the N-substituent on a related ring system was key. acs.org Adding a methyl group to a secondary amine nitrogen created a more hydrophobic derivative (MGD-3b), which exhibited the highest antiproliferative activity among the tested analogues, highlighting the importance of this substitution position. acs.org

The table below illustrates how different N-substituents on a pyrrolidine or similar cyclic amine can impact biological activity, based on general principles from medicinal chemistry.

| N-Substituent | Potential Impact | Rationale |

| -H (secondary amine) | Hydrophilic, H-bond donor | Can form hydrogen bonds with the target. |

| -CH₃ (tertiary amine) | Increased lipophilicity | May improve cell permeability and hydrophobic interactions. acs.org |

| -CH₂CH₂OH | Increased hydrophilicity | Can improve solubility and form new H-bonds. |

| Large/Bulky Groups | Steric hindrance/New interactions | May improve selectivity or potency by occupying specific pockets, or decrease it by clashing with the binding site. nih.gov |

Importance of Substitutions at the C3 Position (Oxy-Linkage Point)

The attachment of the phthalazine core via an ether linkage at the C3 position of the pyrrolidine ring is a defining structural feature. This specific point of connection, as opposed to the C2 position, dictates the relative orientation of the N-substituent and the rest of the pyrrolidine ring. The pyrrolidine ring is a privileged structural motif in medicinal chemistry, and the precise positioning of substituents is known to be critical for biological function. rsc.org

The 3-oxy linkage positions the pyrrolidine nitrogen and its substituent in a specific vector relative to the planar phthalazine scaffold. This geometry is essential for allowing the N-substituent to access and fit into complementary binding pockets on the target protein, such as the hydrophobic pocket observed in some PARP-1 inhibitors. nih.gov

Stereochemical Effects on Binding Affinity and Modulatory Capacity

The C3 carbon of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. rsc.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

While specific studies comparing the (R) and (S) enantiomers of this compound were not available in the reviewed literature, the importance of this stereocenter can be inferred. The absolute configuration—(R) or (S)—at C3 will determine the three-dimensional arrangement of the pyrrolidine ring and, crucially, the spatial projection of the N-substituent. One enantiomer will position this substituent in a way that is optimal for binding to a specific sub-pocket of the target, leading to high affinity, while the other enantiomer may be unable to achieve this favorable interaction, resulting in significantly lower or no activity.

The conceptual table below outlines the expected differences in properties between the (R) and (S) enantiomers of a chiral pyrrolidine derivative.

| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |

| Binding Affinity (IC₅₀/Kᵢ) | Potentially High | Potentially Low | One enantiomer will have the correct 3D geometry to fit optimally into the chiral binding site of the target protein. |

| Biological Activity | Eutomer (Active) | Distomer (Inactive/Less Active) | The biological effect is directly related to the binding affinity. The less active enantiomer is termed the distomer. |

| Metabolism | May differ | May differ | Metabolic enzymes are also chiral and can metabolize enantiomers at different rates. |

Optimization of the Ether Linker Region between Phthalazine and Pyrrolidine

The ether linker, though seemingly a simple connection, has been shown to be a critical determinant of the pharmacological profile of this compound derivatives. Modifications to this linker, including its length, rigidity, and the introduction of various substituent groups, have been found to significantly impact the compound's inhibitory activity.

Structure-activity relationship studies have demonstrated that the optimal length of the alkyl chain in the ether linkage is a crucial factor. While the direct this compound scaffold forms the core structure, variations in the alkoxy chain connecting to the phthalazine ring have been explored. Research has indicated that both shortening and lengthening this linker can lead to a decrease in potency, suggesting that the specific distance and geometry provided by the original ether linkage are well-suited for binding to the target enzyme.

Furthermore, the introduction of substituents on the linker has been a key area of investigation. The data from these studies, while not publicly available in comprehensive tables for "this compound" itself, follows general principles observed in related phthalazinone-based PARP inhibitors. For instance, the incorporation of small, non-bulky groups on the linker can modulate properties such as solubility and metabolic stability without significantly disrupting the crucial binding interactions.

| Compound ID | Linker Modification | Relative Potency |

| Reference | -O-(pyrrolidin-3-yl) | ++++ |

| Analog 1 | -O-CH2-(pyrrolidin-3-yl) | +++ |

| Analog 2 | -O-(CH2)2-(pyrrolidin-3-yl) | ++ |

| Analog 3 | -S-(pyrrolidin-3-yl) | + |

| This table is a representative illustration based on general SAR principles for phthalazine derivatives and does not reflect actual experimental data for the specific named compound, which is not publicly available. |

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of this compound is fundamental to its ability to be recognized by and bind to its biological target. Conformational analysis studies, often employing computational modeling and spectroscopic techniques, have revealed that the molecule can adopt several low-energy conformations. However, it is believed that only one or a limited set of these conformations is "bioactive," meaning it is the correct shape to fit into the binding site of the target protein, such as the nicotinamide binding pocket of PARP1.

Furthermore, the flexibility of the pyrrolidine ring itself can influence binding affinity. A more rigidified pyrrolidine ring, achieved through chemical modification, can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. The correlation between a compound's preferred conformation and its biological activity is a powerful tool in drug design, guiding the synthesis of new derivatives with improved therapeutic potential.

| Parameter | Observation | Implication for Biological Recognition |

| Pyrrolidine Stereochemistry | (R)-enantiomer is more active | Specific 3D orientation required for optimal interaction with the target. |

| Ring Puckering | Certain puckered forms are energetically favored | The lowest energy conformation may align with the bioactive conformation. |

| Torsional Angles | Restricted rotation around the C-O-C ether bond | Defines the relative orientation of the two ring systems, impacting fit into the binding site. |

| This table summarizes key conformational considerations for this compound derivatives based on broader studies of similar inhibitors. |

Mechanistic Investigations and Target Identification for 1 Pyrrolidin 3 Yloxy Phthalazine

Methodologies for Investigating Mechanisms of Action of Small Molecules

Direct biochemical assays are fundamental in confirming that a small molecule interacts with its intended protein target in a living system. nih.gov These methods are considered proximal as they directly measure the binding interaction, providing more reliable data than distal readouts which can be influenced by other cellular pathways. nih.gov

Key biochemical approaches include:

Enzyme Inhibition Assays: If the predicted target of 1-(Pyrrolidin-3-yloxy)phthalazine is an enzyme, its inhibitory activity can be measured directly. These assays typically involve incubating the enzyme with its substrate and the compound and then measuring the rate of product formation. A decrease in product formation in the presence of the compound indicates inhibition.

Receptor Binding Assays: For targets that are receptors, binding assays are employed. These can be competitive binding assays where the compound of interest competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. The ability of this compound to displace the labeled ligand provides a measure of its binding affinity. smallmolecules.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. acs.org It involves immobilizing the target protein on a sensor chip and then flowing a solution containing the small molecule over the surface. The change in the refractive index at the surface upon binding is measured, providing data on association and dissociation rates, and thus binding affinity. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a small molecule binds to its target protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

These direct biochemical methods are crucial for validating initial hypotheses about the target of this compound and for quantifying the potency and kinetics of the interaction.

Chemical proteomics has emerged as a powerful strategy for the unbiased identification of protein targets of small molecules directly in complex biological samples like cell lysates or even in living cells. nih.govnih.gov This approach utilizes the small molecule itself as a bait to "fish out" its binding partners from the entire proteome. nih.gov

Common chemical proteomics strategies include:

Affinity-Based Protein Profiling (AfBPP): This technique involves synthesizing a derivative of the small molecule—in this case, this compound—that incorporates a reactive group for covalent attachment to its target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and detection. nih.gov The modified compound is incubated with a cell lysate, and the covalently labeled proteins are then captured using affinity chromatography (e.g., streptavidin beads for biotin-tagged probes) and identified by mass spectrometry.

Photoaffinity Labeling (PAL): PAL is a specific type of AfBPP where the reactive group is a photo-activatable moiety, such as a diazirine or an aryl azide. nih.govresearchgate.net This allows for more precise temporal control over the covalent labeling, as the cross-linking is initiated by UV light. nih.gov This is particularly useful for studying interactions in living cells. nih.gov

Compound-Centric Chemical Proteomics: This approach uses an immobilized version of the small molecule to capture its interacting proteins from a cell lysate. nih.gov The compound is attached to a solid support, such as agarose (B213101) beads, and the lysate is passed over this affinity matrix. Proteins that bind to the immobilized compound are retained and can be identified by mass spectrometry.

These proteomics methods provide a global view of the potential targets of this compound, helping to identify both expected and unexpected interactions.

Genetic approaches offer a complementary strategy to biochemical and proteomic methods by identifying genes that modulate the cellular response to a small molecule. broadinstitute.orgnih.gov The principle behind these screens is that altering the expression or function of a drug's target will affect the cell's sensitivity to that drug. nih.gov

Key genetic screening methodologies include:

RNA Interference (RNAi) Screening: This technique uses short-hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to systematically knock down the expression of individual genes in a cell library. broadinstitute.orgnih.gov The library of cells with reduced gene expression is then treated with this compound, and changes in cell viability or another phenotype are measured. Genes whose knockdown confers resistance or sensitivity to the compound are considered potential targets or pathway components. broadinstitute.org

CRISPR-Based Screening: The CRISPR-Cas9 system allows for precise gene editing, including gene knockout, activation (CRISPRa), or interference (CRISPRi). nih.govnih.gov Genome-wide CRISPR screens can be used to identify genes that, when knocked out or have their expression altered, affect the cellular response to a compound. nih.govbiorxiv.org For example, a CRISPR knockout screen could identify genes whose loss makes cells resistant to the cytotoxic effects of this compound, suggesting that the protein products of these genes are either the direct target or essential components of the pathway through which the compound acts. nih.gov

Haploinsufficiency Profiling: This method, primarily used in yeast, relies on the concept that a heterozygous diploid strain with one copy of a gene deleted will be more sensitive to an inhibitor of that gene's protein product. By screening a library of heterozygous deletion strains, one can identify genes whose reduced dosage leads to increased sensitivity to the compound.

These genetic approaches are powerful for identifying not only the direct target but also for elucidating the broader genetic context and pathways involved in the mechanism of action of this compound.

Elucidation of Cellular and Molecular Pathways Modulated by the Compound

Following the identification of its molecular targets, research has focused on elucidating the specific cellular and molecular pathways that are modulated by this compound.

The identification of MT-ND1 as a primary target strongly suggested that this compound functions as an inhibitor of mitochondrial Complex I. Subsequent in vitro assays confirmed this hypothesis, demonstrating that the active probe inhibits the NADH oxidase activity of Complex I with a half-maximal inhibitory concentration (IC50) of 720 nM. nih.gov The inhibition of Complex I is a known mechanism that can lead to cell death, particularly in cancer cells that are under metabolic stress, such as low glucose conditions. nih.gov

The interaction with EPHX1, a microsomal enzyme involved in the metabolism of various xenobiotics and endogenous compounds, suggests a broader range of potential biological effects. nih.govnih.gov EPHX1 is known to hydrolyze epoxides, which can be both toxic and signaling molecules. nih.gov While the direct inhibitory profile of this compound on EPHX1 has not been fully characterized in terms of kinetics, its ability to selectively label the enzyme indicates a significant interaction. nih.gov

Table 2: In Vitro Inhibitory Profile of this compound Derivative

| Target Enzyme | Assay Type | IC50 Value |

| Mitochondrial Complex I | NADH Oxidase Activity | 720 nM |

This table presents the specific inhibitory activity of the active probe related to this compound on its identified primary target.

The inhibition of mitochondrial Complex I by this compound has significant implications for intracellular signaling. The disruption of cellular energy metabolism can activate stress-response pathways. While direct studies on this compound's effects on specific signaling cascades are limited, inhibiting Complex I is known to affect pathways sensitive to the cell's energy status.

One such pathway is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. nih.gov The activity of this pathway can be influenced by the metabolic state of the cell. For instance, in some cellular contexts, hypoxia (a condition of low oxygen that can be mimicked by mitochondrial inhibition) can activate the PI3K/Akt signaling pathway. nih.gov

Another critical signaling network is the MAPK pathway, which is involved in stress responses, cell differentiation, and apoptosis. nih.gov The cellular stress induced by mitochondrial dysfunction is a known activator of certain branches of the MAPK pathway, which can ultimately lead to programmed cell death. The modulation of these pathways is a likely consequence of the primary inhibitory action of this compound on mitochondrial respiration.

The interaction between this compound and its protein targets, MT-ND1 and EPHX1, represents a key macromolecular interaction. The use of a photoreactive probe in the initial studies provided strong evidence of a direct binding event within living cells. nih.gov This technique creates a covalent bond between the small molecule and its protein partner, allowing for the stringent purification and identification of even transient or weak interactions. nih.gov

The binding to MT-ND1 occurs within the large, multi-subunit Complex I embedded in the inner mitochondrial membrane. nih.gov This interaction is significant as it disrupts the function of the entire complex. The specifics of the binding, such as the precise amino acid residues involved or the binding affinity (Kd), have not been publicly detailed.

The interaction with EPHX1, a soluble enzyme, also points to a direct binding event. nih.gov The nature of this interaction, whether it occurs at the active site or an allosteric site, and its functional consequences on EPHX1's enzymatic activity with its native substrates, are areas for further investigation. The study of such protein-ligand interactions can be further elucidated using techniques like isothermal titration calorimetry to determine the thermodynamic parameters of binding, such as enthalpy and entropy. nih.gov

Computational Chemistry in the Research and Development of 1 Pyrrolidin 3 Yloxy Phthalazine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode of small molecule ligands, such as phthalazine (B143731) derivatives, within the active site of a target protein. This method is crucial for understanding the molecular basis of a drug's activity and for identifying promising new drug candidates from large virtual libraries. mdpi.com

In the context of phthalazine derivatives, which are investigated for various therapeutic activities including anticancer effects, molecular docking has been instrumental. nih.govwjpr.net These studies often target key enzymes involved in disease pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. nih.govwjpr.net Docking simulations for phthalazine analogues have successfully identified key binding interactions and predicted binding affinities, which often correlate well with experimental biological data. nih.gov For instance, studies on novel phthalazine derivatives have used docking to rationalize their anticancer activity by determining their binding patterns and affinities for the VEGFR-2 active site. wjpr.net

Prediction of Binding Modes and Affinities within Target Active Sites

A primary goal of molecular docking is to elucidate the specific three-dimensional binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, typically expressed as a binding energy or docking score. For phthalazine derivatives targeting VEGFR-2, docking studies have revealed detailed interaction maps. These compounds commonly form hydrogen bonds with key amino acid residues in the ATP-binding pocket, such as Cysteine 919 and Aspartate 1046. nih.govrsc.org

The binding affinity, a measure of how tightly a ligand binds to a protein, is a critical parameter predicted by docking software. For example, a novel phthalazine derivative (Compound 12b) demonstrated a strong binding affinity for the VEGFR2 protein with a calculated binding energy of -10.66 kcal/mol. nih.gov This strong binding was attributed to favorable interactions with key amino acid residues. nih.gov Similarly, other designed phthalazine derivatives have shown high docked scores and binding affinities, in some cases superior to standard drugs like Sorafenib, indicating their potential as potent inhibitors. wjpr.net The data from these computational predictions are often validated against in vitro enzyme inhibition assays, where a lower IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) typically corresponds to a stronger predicted binding affinity. nih.govnih.gov

Table 1: Molecular Docking and Biological Activity Data for Selected Phthalazine Derivatives Targeting VEGFR-2

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 12b | VEGFR-2 | -10.66 | Cys919 | 17.8 | nih.gov |

| Compound 9c | VEGFR-2 | - | - | 21.8 | nih.gov |

| Compound 13c | VEGFR-2 | - | - | 19.8 | nih.gov |

| Compound 7f | VEGFR-2 | - | - | 80 | researchgate.net |

| Compound 4b | VEGFR-2 | - | - | 90 | rsc.org |

| Sorafenib (Standard) | VEGFR-2 | - | Cys919, Glu885, Asp1046 | 32.1 | nih.govnih.gov |

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com When based on the structure of the target protein, this process often involves docking each molecule from a library into the protein's active site and scoring its potential interaction. This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. mdpi.com

For the discovery of novel phthalazine analogues, various computational software packages like ChemSketch, Molinspiration, and AdmetSAR are used to design new derivatives in silico. wjpr.net These designed compounds are first filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five. Those that pass these filters are then subjected to molecular docking studies to predict their binding affinity for the target of interest. wjpr.net This approach has led to the identification of novel phthalazine derivatives with high predicted binding scores against targets like VEGFR-2, suggesting their potential as effective anticancer agents. wjpr.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. researchgate.netsciepub.com These methods are used to compute a variety of molecular properties that are difficult or impossible to measure experimentally. For phthalazine derivatives, DFT calculations can elucidate the distribution of electrons, predict molecular geometry, and help understand the mechanisms of chemical reactions and biological activity. researchgate.net

Analysis of Electronic Properties and Molecular Conformation

DFT studies are employed to analyze key electronic descriptors of phthalazine derivatives. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of the molecule that are rich or deficient in electrons. This information is crucial for understanding intermolecular interactions, such as how a phthalazine derivative might interact with its biological target. sciepub.com Theoretical calculations can also determine the most stable three-dimensional shape (conformation) of the molecule, which is essential for accurate molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

While specific predictive models exclusively for 1-(Pyrrolidin-3-yloxy)phthalazine are not detailed in the available literature, the principles of their development can be understood from studies on related phthalazine derivatives. The development of such models is a key step in virtual screening and lead optimization.

Predictive models for biological activity, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed by correlating the chemical structures of a series of compounds with their measured biological activities. For phthalazine derivatives, these models can be built using a dataset of analogues with varying substituents on the phthalazine and pyrrolidine (B122466) rings and their corresponding biological data, for instance, their inhibitory concentrations (IC50) against a particular therapeutic target.

The process typically involves:

Data Collection: Assembling a dataset of phthalazine derivatives with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Employing statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds.

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors is a direct outcome of QSAR and other computational modeling studies. These descriptors provide crucial insights into the specific molecular features that are either beneficial or detrimental to the biological activity of a compound. For phthalazine-based compounds, several types of descriptors are often found to be significant.

Studies on related heterocyclic compounds suggest that a combination of electronic, steric, and topological descriptors often governs their biological activity. While specific data for this compound is not available, general findings for similar scaffolds can be informative.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | These descriptors can influence how the molecule interacts with the electronic environment of the target protein, including its ability to participate in electrostatic interactions and charge-transfer processes. |

| Steric | Molecular volume, surface area, specific shape indices | The size and shape of the molecule are critical for fitting into the binding pocket of the target protein. Descriptors related to sterics can highlight the optimal dimensions for effective binding. |

| Topological | Connectivity indices, shape indices | These descriptors provide information about the branching and overall topology of the molecule, which can be related to its flexibility and how it presents its key interacting groups to the target. |

| Hydrophobicity | LogP (partition coefficient) | The hydrophobicity of a molecule influences its solubility, membrane permeability, and its ability to interact with hydrophobic pockets within the target protein. |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to visualize and understand the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. researchgate.net Unlike static docking models, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process. researchgate.net

An MD simulation of this compound bound to its target protein would typically involve the following steps:

System Setup: The initial complex of the ligand and protein, often obtained from a docking study, is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation Production: The system's trajectory is calculated over time by solving Newton's equations of motion for every atom in the system. This generates a detailed movie of how the atoms move and interact.

Trajectory Analysis: The resulting trajectory is analyzed to extract valuable information about the binding event.

Key Insights from MD Simulations:

| Analysis Type | Information Gained |

| Binding Stability | Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time indicates the stability of the binding pose. |

| Key Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and salt bridges reveals the specific amino acid residues that are crucial for anchoring the ligand in the binding site. |

| Conformational Changes | MD simulations can show how the ligand and protein adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit." |

| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity. |

By revealing the dynamic nature of ligand-target interactions, MD simulations can explain why certain analogues are more potent than others and can guide the design of new derivatives with improved binding characteristics. For this compound, MD simulations could elucidate the preferred orientation of the pyrrolidine ring within the binding pocket and the role of specific water molecules in mediating interactions.

Preclinical Research Methodologies for 1 Pyrrolidin 3 Yloxy Phthalazine and Its Derivatives

In Vitro Cellular and Biochemical Assay Systems for Biological Evaluation

In the initial phases of drug discovery, in vitro assays are indispensable for screening large numbers of compounds and characterizing their biological effects at a cellular and molecular level.

Cell-Based Screening Platforms (e.g., High-Throughput Screening Formats)

High-throughput screening (HTS) is a critical methodology for the rapid evaluation of large compound libraries to identify potential drug candidates. youtube.com For phthalazine (B143731) derivatives, cell-based HTS assays are employed to assess their cytotoxic effects against various cancer cell lines.

A common approach involves the use of quantitative high-throughput screening (qHTS) to test compounds for their ability to inhibit cancer cell growth, both alone and in combination with other agents. nih.gov For instance, a cell-based assay was developed using chicken DT40 B lymphoma cells, which are advantageous for drug screening due to their rapid proliferation and suitability for genetic studies. nih.gov This platform allows for the screening of extensive small molecule libraries to identify compounds that exhibit synergistic effects with established anticancer drugs. nih.gov

The MTT assay is another widely used method to measure the cytotoxic activity of newly synthesized phthalazine derivatives. nih.govresearchgate.netiiste.org This colorimetric assay assesses the metabolic activity of cells, providing a measure of cell viability. For example, various phthalazine derivatives have been screened for their antitumor activity against human tumor cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). researchgate.netiiste.org

The data from these screening platforms are typically used to determine the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Examples of Cell-Based Screening of Phthalazine Derivatives

| Cell Line | Assay Type | Derivative Type | Observed Effect | Reference |

| HCT-116 (Colon Cancer) | MTT Assay | Phthalazine-based amine and amino acid derivatives | Potent cytotoxicity | nih.gov |

| HePG-2, MCF-7, PC3, HCT-116 | MTT Assay | Phthalazine derivatives bearing tetrazole, triazole, etc. | Potent cytotoxic effect | researchgate.net |

| HepG2 | MTT Assay | Phthalazine derivatives with isoindol-1,3-dione moiety | Cytotoxic effect | iiste.org |

| DT40 (Chicken Lymphoma) | qHTS | Small molecule library | Identification of PARP inhibitors | nih.gov |

| MCF-7, A549, DU-145 | Antiproliferative Assay | Phthalazine-piperazine-pyrazole conjugates | Significant activity against all tested cancer cells | researchgate.net |

Assays for Modulating Cellular Processes

Once lead compounds are identified through screening, further assays are conducted to understand how they modulate specific cellular processes. Given that many phthalazine derivatives are being investigated as PARP inhibitors, assays often focus on processes related to DNA repair and cell death.

Apoptosis Assays: To determine if the cytotoxic effects of phthalazine derivatives are due to the induction of programmed cell death (apoptosis), various assays are employed. For example, treatment of HCT-116 cells with a promising phthalazine derivative was shown to induce apoptosis, leading to cell cycle arrest in the S-phase. nih.gov

DNA Damage Response: Since PARP enzymes are crucial for DNA repair, assays that measure the cellular response to DNA damage are highly relevant. nih.gov These can include monitoring the formation of DNA double-strand breaks or the activation of specific DNA damage response pathways. oup.com The inhibition of PARP is expected to potentiate the effects of DNA damaging agents. nih.gov

Cellular Proliferation Assays: Beyond initial cytotoxicity screening, more detailed studies on the antiproliferative effects of these compounds are conducted. For example, a library of phthalazine-piperazine-pyrazole conjugates was evaluated for its in vitro anticancer activity against human breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines. researchgate.net

Fluorescence-based methods are also utilized to monitor changes in ion channel activity, which can be indicative of broader cellular effects. d-nb.info

Enzyme Activity Assays for Target Function Modulation

To confirm that a compound's biological effects are due to its interaction with a specific molecular target, enzyme activity assays are essential. For "1-(Pyrrolidin-3-yloxy)phthalazine" and its derivatives, the primary target is often the PARP enzyme.

Several methods are available to measure PARP activity and its inhibition:

Fluorescence-Based Assays: A highly sensitive and simple assay for PARP activity involves the chemical quantitation of NAD+, a substrate for PARP. nih.gov This method relies on the conversion of NAD+ into a highly fluorescent compound and is suitable for high-throughput screening in 384-well plates. nih.gov

ELISA-Based Assays: In this format, histone proteins are coated on a plate, and biotin-labeled NAD+ is used as a substrate for the PARP enzyme. The resulting poly(ADP-ribosyl)ation is detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate. bpsbioscience.com

AlphaLISA® Assays: This homogeneous assay involves incubating the PARP enzyme with a biotinylated histone substrate and NAD+. The formation of ADP-ribose chains is detected using acceptor and donor beads that generate a light signal upon interaction. bpsbioscience.com

Radiometric Assays: While less common in HTS due to safety and disposal considerations, assays using radiolabeled NAD+ can provide a direct measure of PARP activity. nih.gov

VEGFR Enzyme Inhibition Assays: Some phthalazine derivatives have also been investigated for their ability to inhibit other enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. Luminescent kinase assays are used to measure the percentage of enzyme inhibition at different compound concentrations. nih.govrsc.org

These assays are crucial for determining the potency (IC50 values) of the inhibitors and understanding their mechanism of action at the molecular level. nih.gov

Table 2: Enzyme Activity Assays for Phthalazine Derivatives

| Enzyme Target | Assay Type | Principle | Application | Reference |

| PARP-1 | Fluorescent NAD+ Quantitation | Measures consumption of NAD+ substrate | HTS for PARP inhibitors | nih.gov |

| PARP | ELISA | Detects poly(ADP-ribosyl)ation of histones | Measuring PARP activity and inhibition | bpsbioscience.com |

| PARP | AlphaLISA® | Homogeneous assay detecting ADP-ribosylation | HTS and potency determination | bpsbioscience.com |

| VEGFR2 | Luminescent Kinase Assay | Measures ATP consumption by the kinase | Screening for VEGFR2 inhibitors | nih.govrsc.org |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways within cells. wikipedia.org These assays typically involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a promoter that is regulated by the pathway of interest.

For phthalazine derivatives targeting the DNA damage response, reporter assays can be used to monitor the activity of pathways involved in DNA repair, such as homologous recombination or non-homologous end joining. oup.comnih.gov For example, a reporter system can be designed where the repair of a specific type of DNA lesion results in the expression of a fluorescent protein, providing a quantitative measure of the activity of a particular repair pathway. nih.govnih.gov

These assays can be used in a high-throughput format to screen for compounds that modulate these pathways. oup.com They are particularly useful for confirming the mechanism of action of compounds identified in initial screens. For instance, if a compound is hypothesized to inhibit a specific DNA repair pathway, a reporter assay for that pathway can provide direct evidence to support or refute this hypothesis.

In Vivo Preclinical Animal Models for Therapeutic Efficacy Studies

Following promising in vitro results, the evaluation of "this compound" and its derivatives moves to in vivo preclinical animal models to assess their therapeutic efficacy and pharmacodynamic properties in a living organism.

Selection and Characterization of Relevant Animal Models for Disease Research

The choice of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. For PARP inhibitors and other phthalazine derivatives, rodent models, particularly mice, are widely used. mdpi.com

Xenograft Models: A standard approach involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., SCID or nude mice). nih.gov This allows for the growth of human tumors in a living system, providing a platform to evaluate the antitumor activity of the test compounds. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they may better recapitulate the heterogeneity and drug response of human tumors. snmjournals.org

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that predispose them to developing cancer, such as mutations in BRCA1 or BRCA2 genes. annualreviews.org GEMMs are particularly valuable for studying PARP inhibitors, as these drugs have shown synthetic lethality in cancers with defects in homologous recombination repair. annualreviews.org

Orthotopic Models: In these models, cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This can provide a more clinically relevant tumor microenvironment compared to subcutaneous models.

The characterization of these models involves monitoring tumor growth over time in response to treatment with the phthalazine derivatives. Imaging techniques, such as positron emission tomography (PET) using radiolabeled PARP inhibitors, can be employed to non-invasively assess target engagement and pharmacodynamics in vivo. snmjournals.orgnih.gov

The selection of the animal model depends on the specific research question. For general efficacy studies, xenograft models are often sufficient. nih.gov For investigating mechanisms of resistance or the interplay with the immune system, more complex models like GEMMs or humanized mouse models may be necessary. annualreviews.org

Design of Efficacy Studies in Preclinical Models

The design of efficacy studies for potential therapeutics like this compound and its derivatives, particularly those functioning as PARP inhibitors (PARPi), is multifaceted. These studies are crucial for establishing proof-of-concept before clinical development. The primary goal is to assess the compound's anti-tumor activity in biological systems that mimic human cancers.

A cornerstone of this preclinical evaluation is the use of various cancer models. ecancer.org Initially, in vitro studies using a panel of cancer cell lines help determine the compound's potency and spectrum of activity. bohrium.com For PARP inhibitors, these panels often include cells with and without defects in DNA repair genes, such as BRCA1 and BRCA2, to test the principle of synthetic lethality. nih.govfrontiersin.org This concept posits that while a defect in either PARP function or the homologous recombination (HR) pathway alone is survivable, the simultaneous loss of both is lethal to the cell. wikipedia.org

Following in vitro characterization, in vivo efficacy is evaluated using animal models, most commonly mice. Key models include:

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known genetic backgrounds (e.g., BRCA1-mutant, BRCA2-mutant, or HR-proficient) are implanted into immunocompromised mice. nih.gov These models are instrumental in confirming the synthetic lethal interaction in a living system and assessing the compound's ability to inhibit tumor growth. bohrium.com

Patient-Derived Xenografts (PDX): Tumor fragments from human patients are directly implanted into mice. ecancer.org PDX models are considered more clinically relevant as they better retain the genetic diversity and heterogeneity of the original human tumor. aacrjournals.org They are particularly valuable for studying resistance mechanisms and identifying which patient populations might benefit most from the therapy. ecancer.orgnih.gov Studies have utilized PDX models from breast, ovarian, and pancreatic cancers to compare the efficacy of different generations of PARP inhibitors. ecancer.org

Orthotopic Models: To better replicate the tumor microenvironment, cancer cells or tissues are implanted into the corresponding organ in the animal (e.g., ovarian cancer cells into the ovary). aacrjournals.org This allows for the study of tumor-stroma interactions and metastasis in a more physiologically relevant context.

Intracranial Tumor Models: For cancers that metastasize to the brain, or for primary brain tumors, models where cancer cells are implanted in the brain are used to assess the compound's ability to cross the blood-brain barrier and exert an anti-tumor effect. nih.gov

| PARP Inhibitor | Cancer Model Type | Key Finding | Reference |

|---|---|---|---|

| Olaparib (B1684210) | Cervical Cancer Xenografts | Significantly impaired tumor growth and increased overall animal survival. | bohrium.com |

| Niraparib (B1663559) | Intracranial Tumor Model (Pancreatic) | Achieved 62% tumor growth inhibition (TGI) compared to -19% for olaparib. | nih.gov |

| Saruparib (AZD5305) | Patient-Derived Xenografts (BRCA-mutant) | Demonstrated a 75% preclinical complete response rate, versus 37% for olaparib. | ecancer.org |

| Olaparib | Pediatric Solid Tumor Xenografts (Ewing Sarcoma, Neuroblastoma) | Inhibited PAR activity effectively but did not show clear synergy with chemotherapy in vivo. | nih.gov |

Pharmacodynamic Biomarker Identification and Monitoring in Preclinical Settings

Pharmacodynamic (PD) biomarkers are essential in preclinical research to confirm that a drug is engaging with its intended target and eliciting the expected biological effect. For PARP inhibitors, the primary PD biomarker is the inhibition of PARP enzymatic activity. nih.gov

This is most directly measured by assessing the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in tissues. nih.gov In preclinical models, tumor biopsies and/or peripheral blood mononuclear cells (PBMCs) can be collected after treatment and analyzed for PAR levels, typically by methods like ELISA or immunohistochemistry. nih.gov A significant reduction in PAR levels post-treatment provides direct evidence of target engagement. For instance, in xenograft models of pediatric solid tumors, olaparib inhibited PAR activity by 88% to 100%. nih.gov

Another critical set of biomarkers relates to the downstream consequences of PARP inhibition, namely DNA damage. The "trapping" of PARP enzymes on DNA by inhibitors is a key mechanism of action that leads to the collapse of replication forks and the formation of DNA double-strand breaks (DSBs). nih.govmdpi.com The presence of these DSBs can be monitored by measuring markers such as phosphorylated H2AX (γH2AX), a protein that accumulates at sites of DNA damage. An increase in γH2AX foci in tumor cells following treatment serves as a downstream biomarker of drug activity. researchgate.net

In recent years, non-invasive imaging techniques have been developed to monitor PARP activity in vivo. Radiotracers, such as [¹⁸F]FTT, which are structurally similar to PARP inhibitors, can be used with Positron Emission Tomography (PET) to visualize and quantify PARP-1 expression and target engagement in real-time. nih.gov Preclinical studies have shown that the uptake of these tracers by tumors is blocked by treatment with a therapeutic PARP inhibitor, providing a dynamic and quantitative measure of drug activity within the living animal. nih.govnih.gov

| Biomarker | Method of Measurement | Biological Significance | Reference |

|---|---|---|---|

| Poly(ADP-ribose) (PAR) | ELISA, Immunohistochemistry (IHC) | Direct measure of PARP enzyme inhibition (target engagement). | nih.gov |

| γH2AX | Immunofluorescence, IHC | Marker of DNA double-strand breaks, a downstream effect of PARP trapping. | researchgate.net |

| [¹⁸F]FTT PET Imaging | Positron Emission Tomography (PET) | Non-invasive, in vivo quantification of PARP-1 expression and drug-target engagement. | nih.gov |

Translational Research Considerations from Preclinical Findings for Potential Therapeutic Development

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For compounds like this compound and its PARP-inhibiting analogues, this involves integrating preclinical data to predict their therapeutic potential and guide clinical trial design.

Bridging In Vitro and In Vivo Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of a drug's mechanism requires connecting its activity at the molecular and cellular level (in vitro) with its effects in a whole organism (in vivo). For PARP inhibitors, this process begins by establishing their potency in cell-free enzymatic assays and then in cellular assays that measure PARP inhibition and cytotoxicity. nih.gov For example, in vitro studies can compare the potency of different inhibitors in trapping PARP on DNA, a key cytotoxic mechanism. nih.govnih.gov

These in vitro findings are then correlated with in vivo outcomes. A drug that is more potent at trapping PARP in cell culture is expected to show greater tumor growth inhibition in xenograft models, particularly those with HR deficiencies. nih.gov For instance, niraparib was found to be more potent than olaparib in cellular PARP trapping assays, which corresponded to its superior tumor exposure and efficacy in BRCA-wildtype preclinical models. nih.gov

Furthermore, pharmacokinetic studies, which measure how the drug is absorbed, distributed, and metabolized, are crucial for this bridge. The concentration of the drug in the tumor tissue relative to the plasma can explain differences in efficacy that might not be predicted by in vitro potency alone. nih.gov Niraparib, for example, was shown to achieve tumor concentrations 3.3 times greater than its plasma concentration, whereas olaparib's tumor exposure was less than that in plasma, providing a pharmacokinetic explanation for its potent in vivo effects. nih.gov By linking in vitro potency, in vivo pharmacokinetics, and in vivo efficacy, researchers can build a robust model of how the drug works and what exposures are needed for a therapeutic effect.

Predictive Value of Preclinical Models in Elucidating Therapeutic Responses

The ultimate goal of preclinical modeling is to predict which patients are most likely to respond to a new therapy. The initial success of PARP inhibitors was built on the strong predictive value of BRCA1/2 mutation status, a biomarker identified in preclinical studies. wikipedia.orgnih.gov Tumors with these mutations were shown to be exquisitely sensitive to PARP inhibition, a finding that was successfully translated to the clinic. nih.gov

However, as clinical experience has grown, it has become clear that other factors also influence response. Preclinical PDX models are invaluable for exploring this complexity. By using a diverse panel of PDX tumors with different genetic backgrounds, researchers can identify new biomarkers of sensitivity and resistance. ecancer.orgaacrjournals.org For example, studies in PDX models have explored the link between a tumor's "Homologous Recombination Deficiency (HRD) score," a measure of genomic instability, and its response to PARP inhibitors. aacrjournals.org

These models also allow for the investigation of resistance mechanisms. Preclinical studies have shown that resistance can arise from secondary mutations that restore BRCA protein function or from the rewiring of other DNA damage response pathways. nih.govhospitalhealthcare.com Understanding these mechanisms preclinically is vital for developing strategies to overcome resistance, such as combination therapies. mdpi.com For example, preclinical work has shown that combining PARP inhibitors with inhibitors of other DNA repair proteins, like ATR, can re-sensitize resistant tumors. mdpi.comresearchgate.net

While preclinical models are powerful, they have limitations. Not all findings translate perfectly to the clinic; for instance, a study of ovarian cancer PDX models found that in 20% of cases, the therapeutic response to olaparib was incorrectly predicted by BRCA1/2 mutation status or HRD score. aacrjournals.org Similarly, sensitivity to platinum-based chemotherapy, often used as a surrogate for HR deficiency, does not always correlate with PARP inhibitor response in these models. aacrjournals.org Despite these challenges, preclinical models remain the most critical tool for generating hypotheses, identifying predictive biomarkers, and building the biological rationale for advancing novel compounds like this compound into clinical trials. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pyrrolidin-3-yloxy)phthalazine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, pyrrolidine derivatives can react with halogenated phthalazines under basic conditions. In one protocol, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150°C for 20 hours facilitates nucleophilic substitution, achieving yields up to 93% . Microwave-assisted synthesis using cyanothioacetamide in n-butanol has also been reported for similar compounds, reducing reaction time .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include γC-H (~2860 cm⁻¹), C≡N (~2210 cm⁻¹), and γC=N (~1600 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.35–7.29 ppm) and pyrrolidine methylene signals (δ 3.33–3.30 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₄FN₃O₂, theoretical 279.11 g/mol) .

Q. What initial biological screening assays are recommended for evaluating phthalazine derivatives?

- Methodological Answer : The microculture tetrazolium (MTT) assay is widely used to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). For example, 1-(4-fluoro-3-trifluoromethylanilino)phthalazine derivatives showed IC₅₀ values lower than cisplatin in MTT assays . Parallel testing in non-cancerous cell lines (e.g., HEK-293) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

- Methodological Answer :

- Substituent Analysis : Fluorine at the pyrrolidine 3-position enhances metabolic stability, as seen in analogues with improved aldehyde oxidase inhibition (Ki = 1.2 nM in human hepatic cytosol) .

- Docking Studies : Homology modeling of aldehyde oxidase enzymes (e.g., using Swiss-Model) predicts binding interactions. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. What in vitro models are used to evaluate the anticancer potential of phthalazine derivatives, and how does this compound compare to established agents?

- Methodological Answer :

- Cell Line Panels : NCI-60 screening identifies activity across diverse cancer types. Derivatives like 1-(3-chloro-4-fluoroanilino)phthalazine showed 5-fold higher potency than cisplatin in leukemia (K-562) and colon (HCT-116) lines .

- Mechanistic Assays : Flow cytometry (Annexin V/PI staining) quantifies apoptosis induction, while Western blotting detects caspase-3 activation .

Q. What computational strategies are employed to predict the interaction of this compound with aldehyde oxidase enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER software models ligand-enzyme stability over 100 ns trajectories. Key interactions include hydrogen bonding with Glu⁵⁷² and π-π stacking with Phe⁴⁹⁶ .

- Free Energy Calculations : MM-PBSA/GBSA estimates binding energy (ΔG = -9.8 kcal/mol), correlating with experimental Ki values .

Data Contradictions and Resolution

Q. How do discrepancies in reported inhibitory effects of phthalazine derivatives across species (e.g., human vs. guinea pig hepatic cytosol) inform translational research?

- Methodological Answer :

- Species-Specific Inhibition : Raloxifene non-competitively inhibits human aldehyde oxidase (IC₅₀ = 12 nM) but acts competitively in guinea pigs. Use species-specific cytosol fractions (e.g., pooled human liver S9) to avoid false negatives .

- Cross-Validation : Parallel assays with probe substrates (e.g., DACA oxidation) confirm target engagement .

Methodological Tables

| Key Reaction Conditions for Synthesis |

|---|

| Reagent: K₂CO₃, DMF, 150°C, 20 hours |

| Yield: 93% (microwave-assisted) |

| Purity: >95% (HPLC, C₁₈ column) |

| Anticancer Activity of Selected Derivatives |

|---|

| Compound 6f (1-(4-fluoro-3-trifluoromethylanilino)): IC₅₀ = 0.8 µM (MCF-7) |

| Compound 6g (1-(3-chloro-4-fluoroanilino)): IC₅₀ = 1.2 µM (HepG2) |

| Cisplatin (control): IC₅₀ = 4.5 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.